molecular formula C9H7BrO3 B1393694 3-(3-Bromophenyl)oxirane-2-carboxylic acid CAS No. 1287217-71-3

3-(3-Bromophenyl)oxirane-2-carboxylic acid

Cat. No.: B1393694
CAS No.: 1287217-71-3
M. Wt: 243.05 g/mol
InChI Key: SHWHXBLSGCUWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromophenyl)oxirane-2-carboxylic acid is an organic compound characterized by the presence of an oxirane ring and a bromophenyl group

Scientific Research Applications

3-(3-Bromophenyl)oxirane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The amine-catalyzed ring-opening reaction of oxirane by carboxylic acid is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)oxirane-2-carboxylic acid typically involves the reaction of 3-bromobenzaldehyde with a suitable epoxidizing agent. Commonly used epoxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a catalyst. The reaction conditions often require a controlled temperature and pH to ensure the formation of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azido and cyano derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Carboxyphenyl)oxirane-2-carboxylic acid: Similar structure but with a carboxyl group instead of a bromine atom.

    3-(3-Chlorophenyl)oxirane-2-carboxylic acid: Similar structure but with a chlorine atom instead of a bromine atom.

    3-(3-Fluorophenyl)oxirane-2-carboxylic acid: Similar structure but with a fluorine atom instead of a bromine atom.

Uniqueness

3-(3-Bromophenyl)oxirane-2-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that are not possible with other halogenated derivatives. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(3-bromophenyl)oxirane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c10-6-3-1-2-5(4-6)7-8(13-7)9(11)12/h1-4,7-8H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWHXBLSGCUWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Bromophenyl)oxirane-2-carboxylic acid
Reactant of Route 2
3-(3-Bromophenyl)oxirane-2-carboxylic acid
Reactant of Route 3
3-(3-Bromophenyl)oxirane-2-carboxylic acid
Reactant of Route 4
3-(3-Bromophenyl)oxirane-2-carboxylic acid
Reactant of Route 5
3-(3-Bromophenyl)oxirane-2-carboxylic acid
Reactant of Route 6
3-(3-Bromophenyl)oxirane-2-carboxylic acid

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